molecular formula C20H13ClN2O4 B5200940 (5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5200940
M. Wt: 380.8 g/mol
InChI Key: KJPBROKPUKJOAZ-SFQUDFHCSA-N
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Description

(5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a prop-2-yn-1-yloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine ring.

    Attachment of Prop-2-yn-1-yloxybenzylidene Moiety: This step involves the reaction of the pyrimidine derivative with a propargyl alcohol derivative in the presence of a base, followed by a condensation reaction to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated benzylidene derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of a pyrimidine ring with a chlorophenyl group and a prop-2-yn-1-yloxybenzylidene moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c1-2-11-27-16-9-3-13(4-10-16)12-17-18(24)22-20(26)23(19(17)25)15-7-5-14(21)6-8-15/h1,3-10,12H,11H2,(H,22,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBROKPUKJOAZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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